Formaldoxime trimer hydrochloride

Analytical Chemistry Spectrophotometry Manganese Analysis

Monomeric formaldoxime is unstable, polymerizing rapidly and compromising analytical reproducibility. Formaldoxime trimer hydrochloride (CAS 62479-72-5) solves this as a shelf-stable, crystalline solid with defined triazine core. - **Higher sensitivity**: 10× greater than potassium periodate for Mn(II) in seawater/soil extracts - **Multi-metal analysis**: ε = 1.84 × 10⁴ at 473 nm for Ni; simultaneous Fe, Mn, Ce, V determination - **Synthetic precursor**: Generates formaldoxime in situ for 1,3-dipolar cycloadditions to isoxazolidines Stable crystalline form. No monomer handling hazards.

Molecular Formula C3H10ClN3O3
Molecular Weight 171.58 g/mol
CAS No. 62479-72-5
Cat. No. B3147490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormaldoxime trimer hydrochloride
CAS62479-72-5
Molecular FormulaC3H10ClN3O3
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1N(CN(CN1O)O)O.Cl
InChIInChI=1S/C3H9N3O3.ClH/c7-4-1-5(8)3-6(9)2-4;/h7-9H,1-3H2;1H
InChIKeyVRHJXINSVWQXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formaldoxime Trimer Hydrochloride Procurement Guide


Formaldoxime trimer hydrochloride (synonyms: 1,3,5-trihydroxy-1,3,5-triazinane hydrochloride, triformoxime hydrochloride) is the stabilized hydrochloride salt of the cyclic trimer of formaldoxime (H2C=N−OH), the oxime of formaldehyde [1]. While the monomeric form is an unstable, polymerization-prone colorless liquid, the pure compound readily converts to the cyclic trimer [1]. The hydrochloride salt (CAS 62479-72-5) offers a stable, crystalline solid form with a melting point of ~128°C (decomposition) . With the molecular formula C3H10ClN3O3 and a molecular weight of 171.58 g/mol , this reagent serves as a cornerstone in both spectrophotometric metal analysis (the 'formaldoxime method') and as a synthetic precursor for isoxazolidines and transition metal complexes .

Reagent forSpectrophotometric metal analysis (formaldoxime method)
Precursor forIsoxazolidine synthesis and transition metal complexes
FormStable crystalline hydrochloride salt

Formaldoxime Trimer Hydrochloride: Why Substitution Fails


In procurement for analytical or synthetic applications, formaldoxime trimer hydrochloride cannot be simply interchanged with monomeric formaldoxime hydrochloride (CAS 3473-11-8) or other oxime reagents due to fundamental differences in stability, reactivity, and coordination chemistry. Monomeric formaldoxime is unstable and polymerizes readily, making it impractical for reliable analytical method development or reproducible synthetic procedures [1]. The trimeric form, stabilized as the hydrochloride salt, provides a structurally defined, crystalline solid with a distinct triazine ring core that enables unique tridentate coordination to metal ions, forming complexes that are not accessible with simpler oximes [2]. Furthermore, in spectrophotometric determinations, formaldoxime exhibits significantly higher sensitivity and different selectivity profiles compared to alternative reagents such as potassium periodate or other oxime-based chromogens [3]. The quantitative evidence below substantiates why generic substitution is not advisable.

Monomeric formaldoxime
Unstable and polymerization-prone; may not support reproducible methods.
Alternative oxime reagents
Sensitivity and selectivity profiles may differ; method transfer may require validation.
Simple oxime ligands
Cannot replicate tridentate coordination or high-valent metal stabilization.

Formaldoxime Trimer Hydrochloride: Quantitative Evidence


Superior Manganese Detection Sensitivity

Formaldoxime trimer hydrochloride enables spectrophotometric determination of manganese with approximately 10-fold greater sensitivity compared to the traditional potassium periodate method. In a comparative study on glass analysis, formaldoxime was found to be '10 times more sensitive than potassium periodate' for the quantitative determination of manganese(II) [1]. Furthermore, the variability in analytical values across the target concentration range was reported to be lower with formaldoxime than with potassium periodate [1].

Mn Detection Sensitivity
Head-to-head
~10-fold higher sensitivity vs. potassium periodate
Supports trace Mn quantification context
Spectrophotometric determination in glass matrices; basic medium
Analytical Chemistry Spectrophotometry Manganese Analysis

Nickel Complex Molar Absorptivity

Formaldoxime trimer hydrochloride forms a brown complex with nickel(II) exhibiting a molar absorptivity (ε) of 1.84 × 10^4 L mol^-1 cm^-1 at 473 nm [1]. This quantifiable parameter allows for the spectrophotometric determination of nickel and serves as a benchmark for comparison with alternative oxime reagents. For instance, diacetylmonoxime glycinimine, another oxime-based nickel reagent, has a reported molar absorptivity of ε = 1.7 × 10^4 at 450 nm [1].

Ni Molar Absorptivity
Cross-study
ε = 1.84 × 10⁴ L mol⁻¹ cm⁻¹ at 473 nm
Supports Ni calibration and method validation
Comparative ε: diacetylmonoxime glycinimine ε = 1.7 × 10⁴ (450 nm)
Analytical Chemistry Spectrophotometry Nickel Analysis

Tridentate Coordination and High-Valent Metal Ions

The deprotonated form of formaldoxime trimer (tfo^3-) acts as a tridentate ligand coordinating through three oxygen atoms, forming a distorted adamantane-like cage structure with transition metals [1]. X-ray crystallographic analysis of [M(tacn)(tfo)]^+ complexes (M = Fe, Ni, Mn) revealed the metal ion in a formal +4 oxidation state, which is atypical for organic complexes of iron and nickel [1]. This high-valent stabilization is attributed to electron donation from nitrogen atoms to antibonding orbitals of the metal-oxygen bond via hyperconjugation [1].

High-Valent Metal Stabilization
Class-level
Fe(IV), Ni(IV), Mn(IV) via tridentate O-coordination
Enables atypical oxidation state complexes
Catalytic activity in aerobic oxidative dimerization
Coordination Chemistry Catalysis Transition Metal Complexes

Trimer Thermodynamic Stability

Ab initio SCF MO calculations on formaldoxime monomer, dimer, and trimer demonstrate that the trimeric form is more stable and thermodynamically preferred over the dimeric form [1]. The study characterized the formaldoxime trimer as a 'depressed nine-membered ring' and confirmed it to be 'more stable and preferable as a predominantly existing species than the dimer' [1]. This computational finding aligns with experimental observations that pure formaldoxime monomer spontaneously polymerizes to the cyclic trimer [2].

Trimer Thermodynamic Stability
Class-level
Trimer > Dimer > Monomer stability order
Underpins shelf-stable crystalline hydrochloride form
Ab initio SCF MO calculations
Computational Chemistry Physical Organic Chemistry Stability

Vasorelaxant Activity Among Oximes

In a comparative in vivo study of non-aromatic oxime derivatives, formaldoxime induced pronounced dose-dependent blood pressure reduction in conscious, chronically catheterized Wistar rats [1]. The vasorelaxant effect of formaldoxime was entirely attributable to nitric oxide (NO) donation, as confirmed by methylene blue pretreatment (soluble guanylate cyclase inhibitor) [1]. In contrast, acetone oxime was ineffective under the same experimental conditions [1].

Vasorelaxant Response
Model context
Dose-dependent BP reduction; NO-mediated
Reported vasorelaxant model-response context
Conscious rat model; methylene blue confirmed NO-dependence
Pharmacology Nitric Oxide Donors Oxime Bioactivity

Scalable Steam Stripping Synthesis Process

US Patent 4,680,394 describes an improved process for preparing formaldoxime trimer with 'essentially quantitative yield' [1]. The method involves steam stripping of formaldoxime monomer from the synthesis liquor followed by separate trimer formation and recovery, which minimizes product loss and avoids the problematic filtration of inorganic salts that plagued prior art methods [1]. The process specifies optimal maturation times of 16-20 hours before filtration and a water wash step to remove residual monomer, yielding a product free of inorganic salts [1].

Scalable Synthesis
Data to verify
Essentially quantitative yield; salt-free product
Supports consistent commercial availability
US Patent 4,680,394; steam stripping process
Process Chemistry Synthetic Methodology Industrial Production

Formaldoxime Trimer Hydrochloride: Application Scenarios


Trace Manganese Detection Across Sample Types

The 10-fold higher sensitivity of formaldoxime over potassium periodate for Mn(II) spectrophotometric determination [1] makes formaldoxime trimer hydrochloride the preferred reagent for trace manganese analysis in samples with low Mn content, including seawater, soil extracts, and high-purity glass. This method is particularly advantageous when sample preconcentration is impractical or when minimizing matrix interference is critical.

Multi-Metal Spectrophotometric Assays

Formaldoxime trimer hydrochloride enables simultaneous or sequential determination of multiple transition metals including Mn(II), Ni(II), Fe(II), Ce(IV), and V(V) [2] using a single reagent system. The defined molar absorptivity for Ni (ε = 1.84 × 10^4 at 473 nm) [3] and established protocols for Fe and Mn [4] support its use in water quality monitoring and metallurgical process control.

High-Valent Transition Metal Catalyst Synthesis

The tridentate coordination mode of deprotonated formaldoxime trimer (tfo^3-) enables the stabilization of Fe(IV), Ni(IV), and Mn(IV) complexes, as confirmed by X-ray crystallography [5]. These complexes exhibit high catalytic activity in aerobic oxidative transformations under ambient conditions [5], making formaldoxime trimer hydrochloride a valuable ligand precursor for developing novel oxidation catalysts.

Isoxazolidine Synthesis by Cycloaddition

Formaldoxime trimer hydrochloride serves as a precursor for generating formaldoxime in situ for 1,3-dipolar cycloaddition reactions with alkenes and alkynes to produce isoxazolidine derivatives . The trimeric hydrochloride form provides a convenient, shelf-stable source of the reactive monomeric dipole, avoiding the handling issues associated with the unstable free base.

Application
Selection Property
Validation Focus
Trace Manganese Detection
Reported Mn(II) sensitivity
Method validation at low Mn levels
Multi-Metal Spectrophotometric Assays
Multi-metal detection capability
Simultaneous multi-metal protocol review
High-Valent Metal Catalyst Synthesis
Ligand coordination geometry
Metal oxidation state characterization
Isoxazolidine Synthesis
Stable precursor form
Cycloaddition reaction conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Formaldoxime trimer hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.